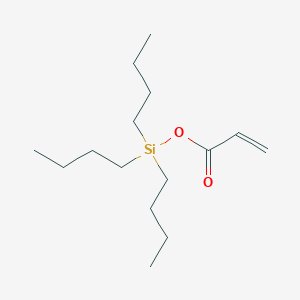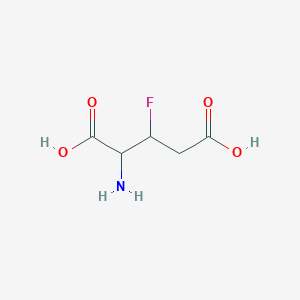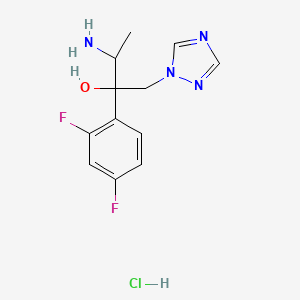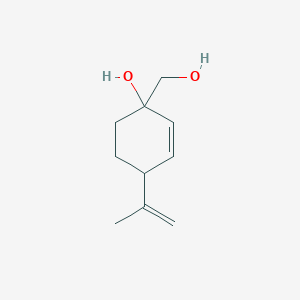
2-Propenoic acid, tributylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, tributylsilyl ester is an organosilicon compound that belongs to the family of acrylates It is characterized by the presence of a propenoic acid moiety esterified with a tributylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, tributylsilyl ester typically involves the esterification of 2-Propenoic acid with tributylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
CH2=CHCOOH+Bu3SiCl→CH2=CHCOOSiBu3+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, tributylsilyl ester undergoes various chemical reactions, including:
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with nucleophiles and electrophiles.
Polymerization: The compound can undergo radical polymerization to form polymers with unique properties.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-Propenoic acid and tributylsilanol.
Common Reagents and Conditions
Radical Initiators: For polymerization reactions, radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Acids and Bases: Hydrolysis reactions typically involve the use of strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Polymers: Radical polymerization leads to the formation of poly(this compound).
Hydrolysis Products: Hydrolysis yields 2-Propenoic acid and tributylsilanol.
Aplicaciones Científicas De Investigación
2-Propenoic acid, tributylsilyl ester has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials with tailored properties.
Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the formation of complex molecules.
Polymer Chemistry: It is employed in the development of novel polymers with specific functionalities.
Biomedical Research:
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, tributylsilyl ester involves its ability to participate in various chemical reactions due to the presence of the reactive propenoic acid moiety and the silyl ester group. The molecular targets and pathways involved depend on the specific application and reaction conditions. For instance, in polymerization reactions, the compound acts as a monomer that undergoes radical initiation and propagation to form polymers.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, trimethylsilyl ester
- 2-Propenoic acid, triethylsilyl ester
- 2-Propenoic acid, triphenylsilyl ester
Uniqueness
2-Propenoic acid, tributylsilyl ester is unique due to the presence of the bulky tributylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where steric hindrance and stability are important factors.
Propiedades
| 179630-31-0 | |
Fórmula molecular |
C15H30O2Si |
Peso molecular |
270.48 g/mol |
Nombre IUPAC |
tributylsilyl prop-2-enoate |
InChI |
InChI=1S/C15H30O2Si/c1-5-9-12-18(13-10-6-2,14-11-7-3)17-15(16)8-4/h8H,4-7,9-14H2,1-3H3 |
Clave InChI |
NIBPEHGZRFSWSY-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](CCCC)(CCCC)OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290908.png)


![4-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dimethylpteridin-7-one](/img/structure/B12290960.png)

